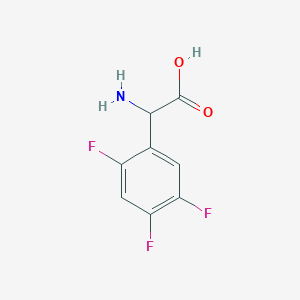

2-amino-2-(2,4,5-trifluorophenyl)acetic Acid

Vue d'ensemble

Description

2-amino-2-(2,4,5-trifluorophenyl)acetic acid is a fluorinated amino acid derivative. This compound is characterized by the presence of three fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research fields due to its unique structural features and reactivity.

Mécanisme D'action

Target of Action

It is known that the carboxylic acid group within this compound interacts with certain clusters .

Mode of Action

The mode of action of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with its targets. The carboxylic acid group within this compound interacts with these targets and passivates deep-energy-level defects .

Biochemical Pathways

It is known that the compound’s interaction with its targets can lead to the passivation of deep-energy-level defects .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing .

Result of Action

The molecular and cellular effects of this compound’s action involve the passivation of deep-energy-level defects . This suggests that the compound may have a stabilizing effect on its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is shipped at room temperature in the continental US, which may vary elsewhere . This suggests that temperature could potentially affect the stability of the compound.

Analyse Biochimique

Biochemical Properties

2-Amino-2-(2,4,5-trifluorophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with amino acid oxidases, which catalyze the oxidative deamination of amino acids. The trifluoromethyl groups in this compound can enhance its binding affinity to certain enzymes, thereby influencing the rate and outcome of biochemical reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it may inhibit the activity of certain proteases by forming stable complexes with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by amino acid oxidases, leading to the production of corresponding keto acids and ammonia. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can result in changes in metabolite levels and overall cellular energy balance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,4,5-trifluorobenzene.

Bromination: The benzene ring is brominated to form 2,4,5-tribromobenzene.

Amination: The brominated compound undergoes amination to introduce the amino group.

Carboxylation: Finally, the carboxyl group is introduced to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-2-(2,4,5-trifluorophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Applications De Recherche Scientifique

2-amino-2-(2,4,5-trifluorophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4,5-Trifluorophenylacetic acid

- 2,3,6-Trifluorophenylacetic acid

- 2,3,4-Trifluorophenylacetic acid

Uniqueness

2-amino-2-(2,4,5-trifluorophenyl)acetic acid is unique due to the presence of both an amino group and three fluorine atoms on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Activité Biologique

2-Amino-2-(2,4,5-trifluorophenyl)acetic acid (often referred to as trifluorophenylalanine) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is not only significant in medicinal chemistry but also plays a role in various biochemical pathways. The following sections detail its mechanisms of action, biochemical properties, and applications in research and medicine.

The biological activity of this compound is primarily attributed to its structural components:

- Carboxylic Acid Group : This group is crucial for interacting with enzymes and proteins, allowing the compound to act as either a substrate or an inhibitor in enzymatic reactions.

- Trifluorophenyl Moiety : The presence of trifluoromethyl groups enhances the compound's binding affinity to specific targets, influencing its efficacy in biochemical interactions.

Interaction with Enzymes

Research indicates that this compound can modulate various enzymatic activities:

- It has been shown to interact with amino acid oxidases , which are responsible for the oxidative deamination of amino acids. This interaction can lead to alterations in metabolic pathways and energy production within cells.

- The compound may also inhibit certain proteases by forming stable complexes with their active sites, thus affecting protein degradation processes.

This compound exhibits several notable biochemical properties:

- Substrate and Inhibitor Roles : Depending on the enzyme involved, it can function as a substrate or an inhibitor. This dual functionality is critical for its application in drug development.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed to modulate key signaling molecules such as kinases and phosphatases, which are vital for cell growth and differentiation.

Metabolic Pathways

This compound participates in several metabolic pathways:

- It can be metabolized by amino acid oxidases, leading to the formation of keto acids and ammonia. This metabolic activity highlights its role in nitrogen metabolism and energy balance within cells.

- The compound may also affect glycolysis and the citric acid cycle by altering the activity of key enzymes involved in these pathways.

Research Applications

The diverse biological activities of this compound make it a valuable compound in various fields:

Medicinal Chemistry

- Drug Development : It serves as a precursor in the synthesis of pharmaceuticals like sitagliptin, an anti-diabetic medication that inhibits dipeptidyl peptidase-4 (DPP-4), thus enhancing insulin secretion .

Scientific Research

- Biochemical Studies : Its ability to interact with enzymes makes it useful for studying enzyme kinetics and inhibition mechanisms. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug design .

Case Studies

Several studies have illustrated the biological activity of this compound:

-

Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on AChE (acetylcholinesterase) and BChE (butyrylcholinesterase), which are critical targets for treating neurodegenerative diseases such as Alzheimer's .

Compound IC50 (µM) Selectivity Index Compound A 36.05 2.26 Compound B 22.23 1.68 - Metabolic Impact : Another investigation revealed that this amino acid derivative could significantly alter metabolic flux in cellular models by modulating enzyme activity involved in glycolysis and oxidative phosphorylation.

Propriétés

IUPAC Name |

2-amino-2-(2,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTOUVYPNIXPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.